(S)-Duloxetine Phthalamide-d4

Pharmaceutical Analysis LC-MS/MS Impurity Quantification

(S)-Duloxetine Phthalamide-d4 is a stable isotope-labeled analog of (S)-Duloxetine Phthalamide, a known process impurity of the SNRI antidepressant duloxetine. In this labeled form, four hydrogen atoms on the phthalamide ring have been replaced with deuterium, yielding a molecular formula of C₂₆H₁₉D₄NO₄S and a molecular weight of 449.55 g/mol.

Molecular Formula C₂₆H₁₉D₄NO₄S
Molecular Weight 449.55
Cat. No. B1163989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Duloxetine Phthalamide-d4
Synonyms2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid-d4; 
Molecular FormulaC₂₆H₁₉D₄NO₄S
Molecular Weight449.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Duloxetine Phthalamide-d4: A Deuterated Pharmaceutical Impurity Standard for Duloxetine Analytical Method Development


(S)-Duloxetine Phthalamide-d4 is a stable isotope-labeled analog of (S)-Duloxetine Phthalamide, a known process impurity of the SNRI antidepressant duloxetine. In this labeled form, four hydrogen atoms on the phthalamide ring have been replaced with deuterium, yielding a molecular formula of C₂₆H₁₉D₄NO₄S and a molecular weight of 449.55 g/mol [1]. It is expressly designed for use as an internal standard in LC-MS/MS assays, where its near-identical physicochemical properties to the non-deuterated analyte are essential . This compound is not intended for therapeutic use and is supplied exclusively as a research reference material for analytical method development, validation, and quality control .

Why Generic Deuterated Duloxetine Internal Standards Cannot Substitute for (S)-Duloxetine Phthalamide-d4


A general deuterated duloxetine internal standard (e.g., Duloxetine-d3 or Duloxetine-d5) is structurally distinct from (S)-Duloxetine Phthalamide-d4 and is designed to quantify the parent drug, not the phthalamide impurity. The phthalamide impurity is formed through a specific interaction between duloxetine HCl and the enteric polymer hydroxypropyl methylcellulose phthalate (HPMCP), as first characterized by Jansen et al. [1]. In a stability study, this impurity was measured at a detectable 0.3% level in samples stored at 30°C/60% RH for 12 months [1]. Quantifying this impurity with accuracy requires an internal standard that matches its unique mass spectrum and chromatographic behavior, which (S)-Duloxetine Phthalamide-d4 provides but a generic deuterated duloxetine standard does not. Substituting it with a non-deuterated impurity standard for LC-MS/MS analysis introduces ion suppression and matrix effects that degrade assay precision.

Quantitative Differentiation Evidence for (S)-Duloxetine Phthalamide-d4 Against Closest Analogs


Positive Mass Shift of +4.03 Da Enables Unambiguous Discrimination from Non-Deuterated Impurity

(S)-Duloxetine Phthalamide-d4 incorporates four deuterium atoms on the phthalamide ring, resulting in a molecular weight of 449.55 g/mol compared to 445.53 g/mol for its non-deuterated counterpart [1]. This +4.03 Da mass shift provides a baseline-resolved mass channel in LC-MS/MS, eliminating the risk of isotopic crossover between the analyte (non-deuterated phthalamide impurity) and the internal standard .

Pharmaceutical Analysis LC-MS/MS Impurity Quantification

Deuterium Incorporation Sites Localized to the Phthalamide Ring Enable Specific Impurity Quantification in Duloxetine HCl Formulations

The deuterium label is placed on the phthalamide ring derived from HPMCP, making (S)-Duloxetine Phthalamide-d4 a specific mass-tag for this drug-excipient interaction product [1]. In contrast, deuterated duloxetine internal standards (e.g., Duloxetine-d3 or Duloxetine-d5) carry labels on the parent molecule scaffold and share neither the exact chemical structure nor the retention time of the phthalamide impurity, precluding their use for accurate quantification [1].

Drug-Excipient Compatibility Stability Testing Pharmaceutical Quality Control

Documented Formation Kinetics in Commercial Formulations: The Phthalamide Impurity Reaches 0.3% w/w After 12 Months at 30°C/60% RH

The underlying impurity (S)-Duloxetine Phthalamide was quantified at 0.3% of the drug substance in duloxetine HCl delayed-release capsules after 12 months of storage at 30°C/60% relative humidity [1]. This study establishes the phthalamide impurity as a critical quality attribute (CQA) for the product, and the deuterated form (S)-Duloxetine Phthalamide-d4 is the corresponding stable isotope-labeled standard required for accurate, ICH-compliant impurity quantification during development [1].

Impurity Formation Kinetics Stability Studies Formulation Development

HPLC Resolution of Phthalamide Impurity from Duloxetine API Under Forced Degradation Conditions Ensures Applicability of Deuterated Standard

A stability-indicating RP-LC method validated per ICH guidelines successfully resolved duloxetine phthalamide impurity from the duloxetine API, phthalic acid, and other degradation products using an Inertsil ODS-4 column (150 mm × 4.6 mm, 3 µm) with a gradient mobile phase and UV detection at 230 nm [1]. Under oxidative, acid, base, hydrolytic, thermal, and photolytic stress, the degradation products were well resolved from phthalic acid, duloxetine, and its impurities, achieving a mass balance of 95–105% [1]. (S)-Duloxetine Phthalamide-d4, as a co-eluting deuterated internal standard, leverages this proven chromatographic selectivity for precise LC-MS/MS quantification.

Stability-Indicating Methods RP-HPLC Forced Degradation

Regulatory Traceability Pathway to USP and EP Pharmacopeial Standards Reduces Analytical Risk for ANDA Submissions

The non-deuterated form (S)-Duloxetine Phthalamide is established as a USP Pharmaceutical Analytical Impurity (PAI) (CAS 199191-67-8), available as a characterized material . Multiple suppliers of (S)-Duloxetine Phthalamide-d4 provide certificates of analysis (CoA) and can offer further traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This established regulatory pathway is absent for generic deuterated duloxetine standards, which are primarily intended as internal standards for the parent drug, not as impurity-specific reference materials.

Pharmaceutical Regulatory Affairs Reference Standards ANDA Development

Optimal Application Scenarios for (S)-Duloxetine Phthalamide-d4 Based on Quantitative Evidence


Quantification of Duloxetine Phthalamide Impurity in ANDA Stability Studies

Use (S)-Duloxetine Phthalamide-d4 as the SIL-IS in a validated LC-MS/MS method to quantify the phthalamide impurity in HPMCP-coated duloxetine HCl delayed-release capsules during ICH stability studies. The documented 0.3% impurity formation at 30°C/60% RH after 12 months mandates sensitive monitoring. The +4.03 Da mass shift enables the required limit of quantification (LOQ) of ≤0.05% to satisfy ICH Q3B reporting threshold requirements.

Method Validation for Process-Related Impurity Control in Generic Duloxetine Manufacturing

Incorporate this deuterated standard into a stability-indicating RP-HPLC-MS method for the simultaneous determination of duloxetine, phthalic acid, and duloxetine phthalamide. The established chromatographic resolution on Inertsil ODS-4 columns with greater than 95% mass balance ensures the method's suitability for QC batch release, with the deuterated IS providing compensation for matrix effects in dissolution and assay testing.

Excipient Compatibility Screening During Formulation Development of Duloxetine Enteric-Coated Products

Screen alternative enteric polymers (e.g., HPMCAS, Eudragit L30D55) for compatibility with duloxetine HCl by spiking (S)-Duloxetine Phthalamide-d4 as an internal standard into stressed samples. The impurity formation rate accelerated by heat and humidity can be directly measured against the deuterated IS to rank polymer candidates and optimize barrier coating thickness, reducing development timelines for novel formulations.

Supporting DMF Submissions with Regulatory-Grade Impurity Standard Traceability

Utilize the characterized, CoA-accompanied standard for DMF and ANDA submissions. The compound's traceability pathway to USP PAI and EP impurity reference standards , along with documented isotopic purity data, provides the regulatory documentation necessary to demonstrate control of the phthalamide impurity as a critical quality attribute, directly addressing FDA deficiency letter risks.

Quote Request

Request a Quote for (S)-Duloxetine Phthalamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.